molecular formula C7H9BrClNO B1528226 2-Bromo-6-methoxyaniline hydrochloride CAS No. 861084-02-8

2-Bromo-6-methoxyaniline hydrochloride

Cat. No. B1528226
CAS RN: 861084-02-8
M. Wt: 238.51 g/mol
InChI Key: MKCVFGXIGAEFSZ-UHFFFAOYSA-N
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Description

“2-Bromo-6-methoxyaniline hydrochloride” is a chemical compound with the molecular formula C7H9BrClNO . It has a molecular weight of 238.51 g/mol .


Molecular Structure Analysis

The InChI code for “2-Bromo-6-methoxyaniline hydrochloride” is 1S/C7H8BrNO.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4H,9H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Bromo-6-methoxyaniline hydrochloride” is a solid at room temperature . It has a molecular weight of 238.51 g/mol .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

  • Antiviral Activity : A study described the synthesis and evaluation of 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating their potential in inhibiting retrovirus replication in cell culture. This suggests the utility of bromo-methoxyaniline derivatives in the development of antiviral drugs (Hocková et al., 2003).

Environmental Studies

  • Degradation of UV Filters : Research on the degradation of Benzophenone-3 in chlorinated seawater pools highlighted the formation of brominated disinfection byproducts, indicating the importance of understanding the environmental fate of brominated compounds like 2-Bromo-6-methoxyaniline hydrochloride (Manasfi et al., 2015).

Organic Synthesis Methodologies

  • Reagent in Organic Synthesis : The use of 2,2,3-Tribromopropanal as a versatile reagent for the synthesis of bromoquinolin-6-ols from methoxyanilines demonstrates the role of bromo-methoxy derivatives in facilitating complex organic transformations (Lamberth et al., 2014).

Novel Material Synthesis

  • Synthesis of Heteroannulated Compounds : A study on the synthesis of hetero annulated isoxazolo-, pyrido-, and pyrimido carbazoles with potential antitumor activity showcases the utility of bromo-methoxyaniline derivatives in the creation of novel therapeutic agents (Murali et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-bromo-6-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCVFGXIGAEFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxyaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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